4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
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Overview
Description
4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a cyano group, an anilino group, a hydroxypropylamino group, and a butanoic acid moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyanoaniline Intermediate: This step involves the reaction of aniline with a suitable nitrile source under acidic or basic conditions to form 2-cyanoaniline.
Introduction of the Hydroxypropylamino Group: The 2-cyanoaniline intermediate is then reacted with 3-chloropropanol in the presence of a base to introduce the hydroxypropylamino group.
Formation of the Butanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable butanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid: shares similarities with other compounds containing cyano, anilino, hydroxypropylamino, and butanoic acid groups.
Examples: 4-(2-Cyanoanilino)-2-(3-hydroxyethylamino)-4-oxobutanoic acid, 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxopentanoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Properties
IUPAC Name |
4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-9-10-4-1-2-5-11(10)17-13(19)8-12(14(20)21)16-6-3-7-18/h1-2,4-5,12,16,18H,3,6-8H2,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHRPIYQOJJFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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